(R)-Spiro[2.5]octane-1-carboxylic acid
Description
(R)-Spiro[2.5]octane-1-carboxylic acid is a chiral spirocyclic compound characterized by a fused bicyclic structure where a cyclopropane ring is connected to a cyclohexane ring via a spiro carbon atom. Its unique three-dimensional architecture confers high rigidity and stereochemical complexity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and target binding affinity . The (R)-enantiomer is commercially available (CAS registry numbers vary by supplier) and is often used as a building block in drug discovery .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2R)-spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
MWCFUPYBGQILOY-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC2(CC1)C[C@H]2C(=O)O |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) differs in the position of the carboxylic acid group on the spiro framework. This positional isomer exhibits a similarity score of 0.96 compared to bicyclo[2.2.2]octane-1-carboxylic acid, suggesting comparable steric bulk but distinct electronic properties due to altered ring strain .
Spiro Compounds with Varying Ring Sizes
Spiro[2.6]nonane and Spiro[2.7]decane derivatives (e.g., Spiro[2.6]nonane-4-carbothioamide) feature expanded ring systems. For instance, Spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1) has a boiling point of 210–223°C and water solubility of ~10 g/L, whereas this compound’s properties are inferred to be intermediate due to its balanced ring size .
Bicyclic Analogues
Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) shares high structural similarity (1.00) with spiro derivatives but lacks the cyclopropane moiety. This results in reduced steric hindrance and higher conformational flexibility, which may enhance solubility but decrease metabolic stability .
| Property | This compound | Bicyclo[2.2.2]octane-1-carboxylic Acid |
|---|---|---|
| Lipophilicity (LogP) | ~1.5 (estimated) | ~1.2 (measured) |
| Synthetic Accessibility | Moderate (3 suppliers) | High (widely available) |
Functionalized Derivatives
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2) introduces fluorine atoms and an ester group, enhancing lipophilicity (LogP ~2.8) and metabolic stability compared to the parent carboxylic acid . 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 1824022-98-1) incorporates a Boc-protected amine, improving solubility in organic solvents (similarity score: 0.92) .
Adamantane-Based Compounds
3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) and bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1459-96-7) are highly rigid, non-spiro alternatives. Adamantane derivatives exhibit superior thermal stability (melting point >200°C) but lower solubility in aqueous media compared to spiro analogs .
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